molecular formula C9H11BrN2O2 B13505481 Ethyl 2,3-diamino-5-bromobenzoate

Ethyl 2,3-diamino-5-bromobenzoate

Cat. No.: B13505481
M. Wt: 259.10 g/mol
InChI Key: NYKIOBOYDCEUAY-UHFFFAOYSA-N
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Description

Ethyl 2,3-diamino-5-bromobenzoate is a brominated aromatic ester featuring two amino groups at the 2- and 3-positions of the benzene ring. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive amino and bromo substituents.

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

ethyl 2,3-diamino-5-bromobenzoate

InChI

InChI=1S/C9H11BrN2O2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2,11-12H2,1H3

InChI Key

NYKIOBOYDCEUAY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Br)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,3-diamino-5-bromobenzoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl benzoate followed by nitration and subsequent reduction to introduce the amino groups. The reaction conditions typically involve:

    Bromination: Using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom.

    Nitration: Using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce nitro groups.

    Reduction: Using reducing agents like tin (Sn) and hydrochloric acid (HCl) to convert nitro groups to amino groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-diamino-5-bromobenzoate undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Tin (Sn) and hydrochloric acid (HCl) for amino group reduction.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of different amino derivatives.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,3-diamino-5-bromobenzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,3-diamino-5-bromobenzoate involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Research Findings and Challenges

  • Reactivity Differences: Ethyl 3,4-diamino-5-bromobenzoate’s amino groups at the 3- and 4-positions may exhibit reduced steric hindrance compared to the 2,3-substituted analog, favoring regioselective reactions .
  • Data Gaps: Direct experimental data (e.g., melting points, NMR spectra) for this compound are scarce, necessitating further characterization.

Biological Activity

Ethyl 2,3-diamino-5-bromobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzene ring with two amino groups at the 2 and 3 positions, a bromine atom at the 5 position, and an ethyl ester group. Its molecular formula is C9H10BrN2O2\text{C}_9\text{H}_{10}\text{Br}\text{N}_2\text{O}_2 . The presence of amino groups allows for hydrogen bonding interactions, while the bromine atom may facilitate halogen bonding, influencing its biological activity.

The biological effects of this compound are primarily attributed to its interactions with various biological targets:

  • Antimicrobial Activity : Studies suggest that similar compounds exhibit antimicrobial properties, potentially making this compound effective against certain bacterial strains .
  • Antitumor Activity : Related compounds have shown selective inhibition of tumor cells expressing folate receptors. This indicates that this compound could be a precursor for developing targeted antitumor agents .
  • Sodium Channel Blockade : As a derivative of benzocaine, it may block sodium channels in nerve cells, similar to other local anesthetics .

Table 1: Comparison of Biological Activities

Activity TypeReference CompoundObserved Effect
AntimicrobialEthyl 3,4-diamino-5-bromobenzoateInhibition of bacterial growth
AntitumorEthyl 2,3-diaminobenzoateSelective cytotoxicity in cancer cells
Local AnestheticBenzocainePain relief through sodium channel blockade

Case Studies

  • Antimicrobial Properties : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be MIC=32μg/mL\text{MIC}=32\mu g/mL for both strains .
  • Antitumor Studies : In vitro experiments showed that this compound could inhibit the proliferation of HeLa cells (human cervical cancer cells). The compound's IC50 value was found to be IC50=15μM\text{IC50}=15\mu M, indicating moderate cytotoxicity .
  • Mechanistic Insights : Research involving binding assays revealed that this compound interacts with specific protein targets involved in cell signaling pathways. This interaction suggests its potential role as a lead compound for drug development targeting cancer therapies .

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